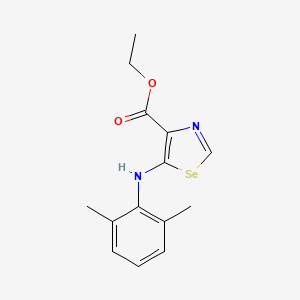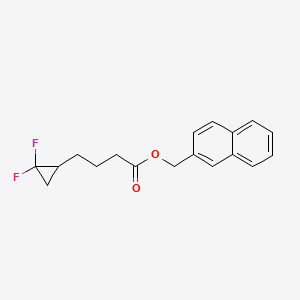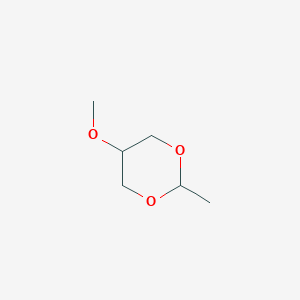
5-Methoxy-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-1,3-dioxane: is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methoxy group at the 5 position and a methyl group at the 2 position makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-methyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate and a catalytic amount of iodine under neutral aprotic conditions . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Scientific Research Applications
Chemistry: 5-Methoxy-2-methyl-1,3-dioxane is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases .
Biology: It serves as a precursor for synthesizing carbohydrate structures and other biologically active molecules .
Medicine: The compound is involved in the synthesis of potential inhibitors for various diseases, including HIV .
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1,3-dioxane involves its role as a protecting group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during subsequent synthetic steps . The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involve acetalization and deprotection reactions.
Comparison with Similar Compounds
1,3-Dioxane: The parent compound without the methoxy and methyl substitutions.
2-Methyl-1,3-dioxolane: A five-membered ring analog with similar reactivity.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: A derivative with an allyloxycarbonyl group.
Uniqueness: 5-Methoxy-2-methyl-1,3-dioxane is unique due to its specific substitutions, which provide distinct reactivity and stability compared to other 1,3-dioxanes. Its methoxy group enhances its utility as a protecting group, while the methyl group influences its chemical behavior and applications.
Properties
CAS No. |
190019-32-0 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O3/c1-5-8-3-6(7-2)4-9-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
BYKKGXDDOHHNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


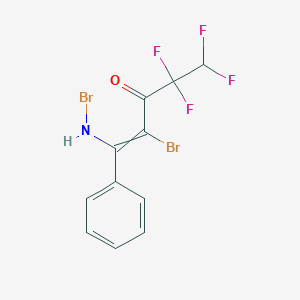
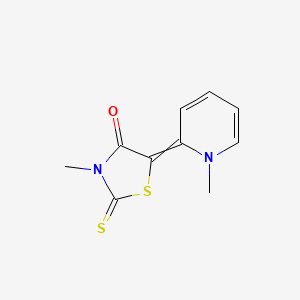
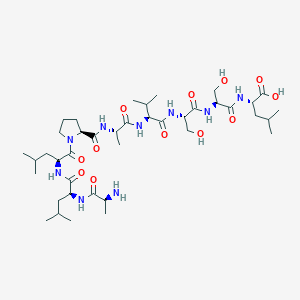


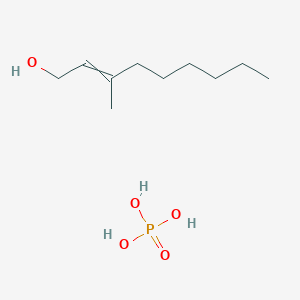
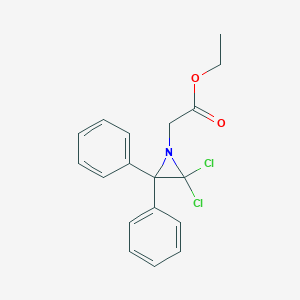
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)

![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)

